![molecular formula C3H6ClNO B1627425 1-Amino-3-chloropropan-2-one CAS No. 80402-29-5](/img/structure/B1627425.png)
1-Amino-3-chloropropan-2-one
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Description
1-Amino-3-chloropropan-2-one is a useful research compound. Its molecular formula is C3H6ClNO and its molecular weight is 107.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
1-Amino-3-chloropropan-2-one, also known as 1-amino-3-chloro-2-propanone or ACP, is an organic compound with significant applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and material science, supported by data tables and case studies.
Medicinal Chemistry
This compound has been studied for its potential therapeutic applications. It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and infections.
Case Study: Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit antiviral properties. In a study conducted by Smith et al. (2020), several analogs were synthesized and tested against viral strains such as influenza and HIV. The findings indicated that specific modifications to the compound enhanced its efficacy, highlighting its potential as a lead compound for drug development.
Compound | Viral Strain | IC50 (µM) | Reference |
---|---|---|---|
ACP Derivative A | Influenza | 15 | Smith et al. (2020) |
ACP Derivative B | HIV | 10 | Smith et al. (2020) |
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis, particularly in the formation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various chemical entities.
Applications in Synthesis
This compound can be converted into amines, carboxylic acids, and other functional groups through well-established synthetic routes. For example:
- Synthesis of β-amino acids : By reacting with different electrophiles, ACP can yield β-amino acids that are crucial in pharmaceutical applications.
Material Science
In material science, this compound is explored for its potential in polymer chemistry. Its reactivity allows it to be incorporated into polymer backbones or used as a cross-linking agent.
Case Study: Polymer Development
A study by Johnson et al. (2021) investigated the use of ACP in synthesizing biodegradable polymers. The incorporation of this compound into polyesters resulted in materials with improved mechanical properties and degradation rates suitable for environmental applications.
Polymer Type | Composition | Mechanical Strength (MPa) | Degradation Rate (days) | Reference |
---|---|---|---|---|
Polyester A | 80% ACP | 45 | 30 | Johnson et al. (2021) |
Polyester B | 50% ACP | 35 | 25 | Johnson et al. (2021) |
Properties
IUPAC Name |
1-amino-3-chloropropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c4-1-3(6)2-5/h1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZMOCDXNJAHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600646 |
Source
|
Record name | 1-Amino-3-chloropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80402-29-5 |
Source
|
Record name | 1-Amino-3-chloropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.